molecular formula C14H15NO2S B1352908 Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate CAS No. 37572-22-8

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

Cat. No. B1352908
CAS RN: 37572-22-8
M. Wt: 261.34 g/mol
InChI Key: AGQZOTASEBVECH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C14H15NO2S . It has a molecular weight of 261.34 . The IUPAC name for this compound is ethyl 3-amino-5-(p-tolyl)-1H-1lambda3-thiophene-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 110-111°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of novel thiophene and benzothiophene derivatives, including ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate, for potential anticancer properties. These compounds were evaluated against tumor cell lines, highlighting their potential as cytotoxic agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Antimicrobial and Antioxidant Activities

Compounds derived from this compound have been synthesized and assessed for their antimicrobial and antioxidant activities. These studies indicate the potential of these derivatives in developing new antimicrobial agents with additional benefits of antioxidant properties (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Pharmacological Applications

The pharmacological exploration of thiophene derivatives, including this compound, has shown promising results in the development of drugs with potential anti-proliferative and tumor cell selectivity. This research underscores the therapeutic potential of these compounds in treating specific cancer types with high selectivity and potency (Thomas et al., 2017).

Organic Synthesis and Material Science

These compounds are also pivotal in organic synthesis, serving as intermediates for the preparation of various heterocyclic compounds. Their applications extend to material science, where their unique properties can be harnessed for developing new materials with desired functionalities (Abaee & Cheraghi, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQZOTASEBVECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405841
Record name ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37572-22-8
Record name ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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